2-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound featuring a pyrazole and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the reaction with benzothiophene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-ylmethanol derivatives.
Substitution: Formation of halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, interacting with active sites of enzymes, while the benzothiophene moiety can enhance binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its combination of a pyrazole and benzothiophene moiety, which can provide a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C22H22N4OS |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(E)-[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H22N4OS/c1-13-8-9-16(10-14(13)2)26-22(27)19(15(3)25-26)12-24-21-18(11-23)17-6-4-5-7-20(17)28-21/h8-10,12,25H,4-7H2,1-3H3/b24-12+ |
InChI Key |
AYBKMGQUEVHKCX-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=C(C4=C(S3)CCCC4)C#N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C4=C(S3)CCCC4)C#N)C |
Origin of Product |
United States |
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